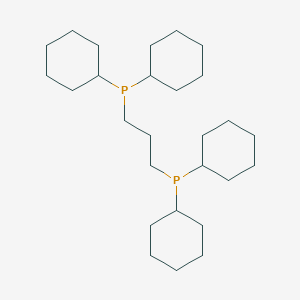

1,3-Bis(dicyclohexylphosphino)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJBEKXKEUQLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331390 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103099-52-1 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(dicyclohexylphosphino)propane (dcype)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(dicyclohexylphosphino)propane, commonly abbreviated as dcype, is a bidentate phosphine ligand with the CAS number 103099-52-1 .[1][2] Its chemical formula is C27H50P2 and it has a molecular weight of 436.63 g/mol .[1] This organophosphorus compound is widely utilized as a ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries.[1] The bulky and electron-rich nature of the dicyclohexylphosphino groups provides steric hindrance that can prevent unwanted side reactions, leading to higher yields and selectivity in catalytic processes.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its application in a representative cross-coupling reaction with a step-by-step experimental procedure, and essential safety information.

Physicochemical Properties

This compound is a viscous liquid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 103099-52-1 | [1][2] |

| Molecular Formula | C27H50P2 | [2][3] |

| Molecular Weight | 436.63 g/mol | [1] |

| Appearance | Viscous liquid | [1] |

| Boiling Point | >350 °C (lit.) | [1][4] |

| Density | 1.05 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.554 (lit.) | [1][4] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

Materials:

-

Dicyclohexylphosphine

-

1,3-Dibromopropane

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Degassed water

-

Anhydrous sodium sulfate

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of Lithium Dicyclohexylphosphide: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add dicyclohexylphosphine (2.0 equivalents) to the stirred THF.

-

Deprotonation: Add n-butyllithium (2.0 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the solution at this temperature for 1 hour to ensure complete formation of lithium dicyclohexylphosphide.

-

Alkylation: To the freshly prepared solution of lithium dicyclohexylphosphide, slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF via a syringe or dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of degassed water. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by distillation under high vacuum or by chromatography on silica gel under an inert atmosphere.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.[1] The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of biaryls, which are common motifs in drug candidates.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The phosphine ligand, in this case, this compound, plays a crucial role in stabilizing the palladium catalyst and facilitating these steps.

Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

This compound

-

Potassium phosphate (K3PO4)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.024 mmol, 2.4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][5][8] May cause respiratory irritation.[2][5]

Safety Data Summary:

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] Use in a well-ventilated area or with a respirator if necessary.[5]

Conclusion

This compound is a valuable bidentate phosphine ligand in the field of organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating characteristics contribute to high catalytic activity and selectivity, making it a useful tool for the construction of complex molecules relevant to drug discovery and development. Proper handling and storage under inert conditions are essential due to its air sensitivity and potential health hazards. This guide provides researchers and scientists with the core technical information needed to effectively and safely utilize this important reagent.

References

- 1. This compound 95 103099-52-1 [sigmaaldrich.com]

- 2. This compound | C27H50P2 | CID 438876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 103099-52-1 [m.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.co.uk [fishersci.co.uk]

1,3-Bis(dicyclohexylphosphino)propane structure and synthesis

An In-depth Technical Guide to 1,3-Bis(dicyclohexylphosphino)propane (dcpp)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and properties of this compound (dcpp), a bidentate phosphine ligand pivotal in coordination chemistry and catalysis.

Introduction

This compound, commonly abbreviated as dcpp, is an organophosphorus compound featuring two dicyclohexylphosphino groups linked by a three-carbon propane bridge. Its chemical formula is C₂₇H₅₀P₂ and it has a molecular weight of 436.63 g/mol . The bulky and electron-rich nature of the cyclohexyl substituents imparts unique steric and electronic properties to its metal complexes, making it a valuable ligand in various catalytic reactions.

Structural Properties

The fundamental structure of dcpp consists of a propane backbone connecting two phosphorus atoms, each of which is bonded to two cyclohexyl rings.

Chemical Structure:

Caption: General structure of this compound (dcpp).

Physicochemical Properties

Dcpp is typically a viscous liquid or a paste at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₀P₂ | [2] |

| Molecular Weight | 436.63 g/mol | |

| CAS Number | 103099-52-1 | |

| Boiling Point | >350 °C | [1] |

| Density | 1.05 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.554 | [1] |

Synthesis of this compound

General Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the dicyclohexylphosphide nucleophile and the subsequent reaction with a 1,3-dihalopropane.

Caption: Proposed synthetic workflow for dcpp.

Detailed Experimental Protocol (Analogous to dppp Synthesis)

This protocol is adapted from the well-established synthesis of 1,3-bis(diphenylphosphino)propane and is expected to be highly applicable for the synthesis of dcpp with minor modifications. Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents:

-

Dicyclohexylphosphine (Cy₂PH)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dibromopropane or 1,3-Dichloropropane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethanol or Methanol (for recrystallization, if applicable)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Preparation of Lithium Dicyclohexylphosphide:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add dicyclohexylphosphine (2.0 equivalents) to the stirred THF.

-

Add n-butyllithium (2.0 equivalents) dropwise to the solution. A color change is expected, indicating the formation of lithium dicyclohexylphosphide (Cy₂PLi).

-

Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphide.

-

-

Reaction with 1,3-Dihalopropane:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF to the lithium dicyclohexylphosphide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow and careful addition of degassed water.

-

Separate the organic layer.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hot ethanol or methanol) or by column chromatography on silica gel under an inert atmosphere.

-

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of dcpp.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dcpp.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl protons and the methylene protons of the propane bridge.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Spectra for dcpp are available in public databases.[2]

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphine ligands. A single peak is expected in the proton-decoupled ³¹P NMR spectrum, and its chemical shift provides insight into the electronic environment of the phosphorus atoms.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ³¹P | Varies depending on solvent and coordination |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of dcpp. The exact mass is 436.338776 g/mol .[3]

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The data is available in the Crystallography Open Database (COD) under the following entry numbers: 1551981, 4132454, 4132455, 4133293, 4133294, 4133296, and 7108170.[2] This data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Applications in Catalysis

This compound is a versatile ligand used in a variety of palladium-catalyzed cross-coupling reactions. The bulky cyclohexyl groups can provide steric hindrance that often leads to higher yields and selectivity in catalytic transformations.[4]

Commonly Employed Reactions:

-

Buchwald-Hartwig Cross-Coupling

-

Heck Reaction

-

Hiyama Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

-

Suzuki-Miyaura Coupling

Logical Relationship in Catalytic Application

The utility of dcpp in these reactions stems from its ability to form stable and catalytically active metal complexes.

Caption: Role of dcpp in forming an active catalyst for cross-coupling reactions.

Safety Information

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.[2]

References

A Technical Guide to the Physical Properties of 1,3-Bis(dicyclohexylphosphino)propane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 1,3-Bis(dicyclohexylphosphino)propane (dcyp), a bidentate phosphine ligand frequently utilized in organometallic chemistry and catalysis. The following sections detail its physical characteristics, the standard experimental methods for their determination, and a generalized workflow for such characterization.

Core Physical and Chemical Properties

This compound is a versatile ligand whose physical state can be a viscous liquid or a paste.[1] Its bulky dicyclohexylphosphino groups provide significant steric hindrance, which can enhance selectivity and yield in various catalytic reactions.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Chemical Formula | C₂₇H₅₀P₂[2] |

| Molecular Weight | 436.63 g/mol |

| Appearance | Clear colorless viscous liquid or paste[1] |

| Boiling Point | >350 °C (lit.)[1] |

| Density | 1.05 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.554 (lit.)[1] |

Note: A related salt, this compound bis(tetrafluoroborate), exists as a powder with a melting point of 178-183 °C.

Experimental Protocols for Property Determination

The physical properties listed above are determined through standard laboratory procedures. The following are generalized methodologies for obtaining such data.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound is typically determined by distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated, often using a heating mantle.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. For high-boiling substances, this is often performed under reduced pressure (vacuum distillation) and the boiling point is reported with the corresponding pressure.

Determination of Density

The density of a liquid is its mass per unit volume and is commonly measured using a pycnometer or a digital density meter.

-

Pycnometer Preparation: A pycnometer, a flask with a specific volume, is cleaned, dried, and weighed empty.

-

Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Weighing: The pycnometer is removed, dried on the outside, and weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is measured using a refractometer, such as an Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard with a known refractive index, typically distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent (e.g., n20/D indicates a measurement at 20°C using the D-line of the sodium spectrum).

Generalized Experimental Workflow

The logical flow for the physical characterization of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the determination of physical properties of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Evaluation of DcpS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of a prominent class of ligands targeting the mRNA decapping scavenger enzyme DcpS. The information presented herein is intended to equip researchers in drug discovery and development with the necessary details to understand and potentially replicate key findings in the study of DcpS inhibition.

Introduction to DcpS as a Therapeutic Target

The scavenger mRNA decapping enzyme, DcpS, plays a crucial role in RNA metabolism by hydrolyzing the residual 5' cap structure of mRNA fragments generated during 3'-to-5' decay pathways. Inhibition of DcpS has emerged as a potential therapeutic strategy for several diseases, most notably Spinal Muscular Atrophy (SMA). By modulating RNA metabolism, DcpS inhibitors can influence the expression of specific genes, offering a novel approach to disease modification. One of the most well-studied classes of DcpS inhibitors is the C5-substituted 2,4-diaminoquinazolines.

Synthesis of 2,4-Diaminoquinazoline DcpS Inhibitors

The synthesis of 2,4-diaminoquinazoline derivatives, such as the notable inhibitor RG3039, typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for this class of compounds.

Experimental Protocol: General Synthesis of N4-Substituted 2,4-Diaminoquinazolines

This protocol describes a common method for synthesizing the 2,4-diaminoquinazoline core structure, which can be adapted for specific analogues like RG3039.

Materials:

-

Methyl N-cyano-2-nitrobenzimidates

-

Appropriate primary or secondary amine

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Solvents (e.g., ethanol, DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Tandem Condensation:

-

In a round-bottom flask, dissolve the methyl N-cyano-2-nitrobenzimidate in a suitable solvent such as ethanol.

-

Add the desired amine to the solution. The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the condensation is complete, as monitored by thin-layer chromatography (TLC).

-

-

Reductive Cyclization:

-

To the reaction mixture from the previous step, add iron powder and a catalytic amount of hydrochloric acid.

-

The mixture is then heated under reflux. The iron-HCl system serves to reduce the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the quinazoline ring.

-

The progress of the reaction is monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the N4-substituted 2,4-diaminoquinazoline.

-

For the synthesis of a specific inhibitor like RG3039 (5-[[1-(2,6-dichlorobenzyl)piperidin-4-yl]methoxy]quinazoline-2,4-diamine), the appropriate amine precursor would be (1-(2,6-dichlorobenzyl)piperidin-4-yl)methanamine.

Quantitative Data on DcpS Inhibitors

The following table summarizes key quantitative data for the representative DcpS inhibitor, RG3039.

| Parameter | Value | Reference |

| IC | 4.2 ± 0.13 nM | [1] |

| IC | 40 nM | [1] |

| Effect on SMN Transcript Levels (in SMA mouse neural tissues) | ~30-40% increase in full-length SMN2 | [2] |

| Effect on MOLM-14 Cell Viability (as a PROTAC) | IC | [3] |

Mechanism of Action and Signaling Pathways

DcpS inhibitors, such as the 2,4-diaminoquinazoline class, function by binding to the active site of the DcpS enzyme. This binding event locks the enzyme in an open, catalytically inactive conformation, thereby preventing the hydrolysis of the mRNA cap structure.[4] The accumulation of capped mRNA fragments is thought to be the primary mechanism leading to downstream cellular effects. The precise signaling pathways affected by DcpS inhibition are complex and appear to be context-dependent. In the case of glioblastoma, inhibition of DcpS with RG3039 has been shown to downregulate STAT5B expression.[5]

DcpS Inhibition Workflow

Caption: Workflow of DcpS inhibition by 2,4-diaminoquinazolines.

Experimental Protocols for DcpS Activity Assays

In Vitro DcpS Inhibition Assay

This protocol is designed to measure the inhibitory activity of compounds against the DcpS enzyme.

Materials:

-

Recombinant human DcpS enzyme

-

Radiolabeled m7Gp*ppG substrate

-

Test compounds (e.g., RG3039)

-

Reaction buffer (e.g., 50 mM Tris, 20 mM MgCl

2, 60 mM (NH4)2SO4, pH 7.9) -

Thin-layer chromatography (TLC) plates

-

Developing solution (e.g., 0.3 M LiCl, 1 M formic acid)

-

Phosphorimager for detection

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of recombinant human DcpS (e.g., 0.05 nM), and varying concentrations of the test compound.

-

Include a control reaction with no inhibitor.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the radiolabeled m7Gp*ppG substrate to the reaction mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 45 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as 1.7 M formic acid.

-

-

Analysis:

-

Spot the reaction products onto a TLC plate.

-

Develop the TLC plate using the appropriate developing solution to separate the hydrolyzed product (m7Gp) from the unhydrolyzed substrate (m7GpppG).

-

Dry the TLC plate and expose it to a phosphor screen.

-

Analyze the screen using a phosphorimager to quantify the amount of hydrolyzed and unhydrolyzed substrate.

-

-

Data Analysis:

-

Calculate the percentage of DcpS inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC

50value.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2,4-diaminoquinazolines.

References

- 1. The DcpS inhibitor RG3039 improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Targeted Degradation of mRNA Decapping Enzyme DcpS by a VHL-recruiting PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of the scavenger mRNA decapping enzyme DCPS causes syndromic intellectual disability with neuromuscular defects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1,3-Bis(dicyclohexylphosphino)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(dicyclohexylphosphino)propane (dcyp), a prominent phosphine ligand in modern synthetic chemistry. It details its chemical and physical properties, synthesis, and its critical role as a ligand in palladium-catalyzed cross-coupling reactions, which are instrumental in pharmaceutical research and development.

Core Properties of this compound

This compound, also known as dcyp, is a bidentate phosphine ligand highly valued for its steric bulk and electron-donating properties. These characteristics are crucial for enhancing the efficiency and selectivity of various catalytic reactions.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₇H₅₀P₂ |

| Molecular Weight | 436.63 g/mol [1][2] |

| CAS Number | 103099-52-1[1] |

| Appearance | Viscous liquid[1] |

| Boiling Point | >350 °C (lit.)[1] |

| Density | 1.05 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.554 (lit.)[1] |

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the analogous diphenylphosphine derivative, 1,3-Bis(diphenylphosphino)propane (dppp).

Experimental Protocol: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)

This initial step involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.

Materials:

-

Lithium diphenylphosphide (Ph₂PLi)

-

1,3-Dichloropropane

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve lithium diphenylphosphide in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 1,3-dichloropropane in anhydrous THF to the cooled lithium diphenylphosphide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude dppp.

-

The crude product can be purified by recrystallization from a hot alcohol such as ethanol or methanol to yield dppp as a white crystalline solid.[3]

Experimental Protocol: Hydrogenation of dppp to this compound

The second step involves the catalytic hydrogenation of the phenyl groups of dppp to cyclohexyl groups.

Materials:

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Methanol

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, dissolve 1,3-Bis(diphenylphosphino)propane in methanol.

-

Add a catalytic amount of rhodium on alumina to the solution.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to approximately 100 atmospheres.

-

Heat the reaction mixture to 100 °C and maintain vigorous stirring for 24 hours.

-

After cooling to room temperature, carefully vent the autoclave and filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[4][5][6]

The general workflow for these reactions can be visualized as follows:

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organohalides.

Illustrative Protocol:

-

Reactants: Aryl halide (1.0 eq.), boronic acid (1.5 eq.), palladium acetate (Pd(OAc)₂) (2 mol%), this compound (4 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent: A mixture of toluene and water.

-

Procedure:

-

In a Schlenk flask, combine the aryl halide, boronic acid, palladium acetate, this compound, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[7]

-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.

Illustrative Protocol:

-

Reactants: Aryl halide (1.0 eq.), alkene (1.2 eq.), palladium acetate (Pd(OAc)₂) (1-2 mol%), this compound (2-4 mol%), and a base such as triethylamine (NEt₃) (1.5 eq.).

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

Combine the palladium acetate and this compound in a Schlenk flask under an inert atmosphere.

-

Add the solvent, followed by the aryl halide, alkene, and triethylamine.

-

Heat the mixture to 80-120 °C and stir until the reaction is complete.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the residue by column chromatography.[8]

-

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Illustrative Protocol:

-

Reactants: Aryl halide (1.0 eq.), amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, this compound, and sodium tert-butoxide.

-

Add the aryl halide and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture at 80-110 °C with stirring.

-

Monitor the reaction for completion.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Role in Drug Discovery and Development

Palladium-catalyzed cross-coupling reactions are indispensable in the synthesis of pharmaceuticals and other biologically active molecules.[4][6] The formation of carbon-carbon and carbon-nitrogen bonds is central to the assembly of the core scaffolds of many drugs. Ligands such as this compound play a pivotal role by enabling these transformations with high efficiency and selectivity, which is critical for the synthesis of complex drug candidates.

The development of novel therapeutics often involves the synthesis of a library of related compounds to explore the structure-activity relationship (SAR). The reliability and broad substrate scope of cross-coupling reactions facilitated by ligands like this compound are essential for this process. For instance, the synthesis of kinase inhibitors, a major class of anticancer drugs, frequently relies on these methods to construct the core heterocyclic structures and introduce various substituents.

Caption: The integral role of cross-coupling synthesis in the drug discovery process.

References

- 1. 95%, viscous liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C27H50P2 | CID 438876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

A Technical Guide to the Solubility of 1,3-Bis(dicyclohexylphosphino)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Bis(dicyclohexylphosphino)propane (dcpp)

This compound, commonly abbreviated as dcpp, is an organophosphorus compound featuring two dicyclohexylphosphino groups linked by a three-carbon propane bridge. Its chemical structure, with bulky and electron-rich cyclohexyl groups, makes it a valuable ligand in coordination chemistry. Dcpp is particularly effective in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, where it enhances catalytic activity and selectivity.

The physical form of dcpp is typically a viscous liquid. Like most tertiary phosphine ligands, dcpp complexes tend to be lipophilic, which generally confers good solubility in common organic solvents.[1][2] Understanding and quantifying this solubility is critical for reaction optimization, ensuring homogeneous reaction conditions, and developing reliable and scalable synthetic protocols.

Solubility Profile of dcpp

Direct quantitative solubility data (e.g., in g/100 mL or mol/L) for dcpp across a range of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a large, nonpolar hydrocarbon backbone—and the general properties of similar phosphine ligands, a qualitative solubility profile can be inferred. The analogue, 1,3-bis(diphenylphosphino)propane (dppp), is noted to be soluble in organic solvents.[3][4]

The table below summarizes the expected qualitative solubility of dcpp in common laboratory solvents. These estimations are based on the principle of "like dissolves like," where nonpolar or weakly polar solutes dissolve best in nonpolar or weakly polar solvents.

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Toluene | Aromatic | Soluble | Nonpolar aromatic solvent, ideal for dissolving large, nonpolar molecules like dcpp. |

| Tetrahydrofuran (THF) | Ether | Soluble | Aprotic polar ether, commonly used for reactions involving phosphine ligands. |

| Dichloromethane (DCM) | Halogenated | Soluble | Aprotic, weakly polar solvent effective at dissolving a wide range of organic compounds. |

| Hexanes / Heptane | Aliphatic | Soluble to Sparingly Soluble | Very nonpolar solvents; solubility may be limited by the large size and potential crystal packing forces of dcpp. |

| Acetonitrile | Nitrile | Sparingly Soluble to Insoluble | Polar aprotic solvent; its high polarity is generally less compatible with nonpolar solutes. |

| Methanol / Ethanol | Alcohol | Sparingly Soluble to Insoluble | Polar protic solvents; hydrogen bonding network makes them poor solvents for large, nonpolar molecules. |

| Water | Protic | Insoluble | Highly polar protic solvent, incompatible with the lipophilic nature of dcpp. |

Factors Influencing Solubility

The solubility of dcpp is a multifactorial property governed by thermodynamics. Understanding these factors allows researchers to make informed decisions when selecting solvents for their catalytic systems.

Figure 1. Key factors influencing the solubility of this compound (dcpp).

-

Solute-Solvent Interactions: The primary determinant is the compatibility between dcpp and the solvent. As a large, lipophilic molecule, dcpp dissolves best in nonpolar or weakly polar aprotic solvents through van der Waals forces.[1][2]

-

Temperature: For most solid or liquid solutes, solubility increases with temperature. This is because the additional thermal energy helps overcome the intermolecular forces in the solute, allowing it to dissolve more readily.

-

Purity of Solute and Solvent: Impurities in either the dcpp or the solvent can alter the measured solubility. Water is a common impurity in organic solvents that can significantly decrease the solubility of nonpolar compounds.

Experimental Protocol for Determining Solubility

Since dcpp is air-sensitive, its solubility must be determined using techniques that exclude oxygen and moisture. The following protocol outlines the analytical "shake-flask" method, adapted for use with a Schlenk line or in a glovebox.[5][6][7]

Materials and Equipment

-

This compound (dcpp)

-

High-purity, anhydrous organic solvent (degassed)

-

Schlenk flasks or vials with septa

-

Schlenk line with inert gas (Argon or Nitrogen) supply

-

Analytical balance (accurate to ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath or heating block

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or quantitative NMR)

Experimental Workflow Diagram

Figure 2. Workflow for the experimental determination of dcpp solubility under inert conditions.

Step-by-Step Procedure

-

Preparation: Ensure all glassware is oven-dried to remove moisture. The chosen solvent must be anhydrous and thoroughly degassed using several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[5]

-

Addition of Solute and Solvent: In a glovebox or on a Schlenk line under a positive pressure of inert gas, add an excess amount of dcpp to a pre-weighed Schlenk flask. Record the mass accurately. Add a known volume of the degassed solvent to the flask. The amount of dcpp should be sufficient to ensure a saturated solution with undissolved dcpp remaining.

-

Equilibration: Seal the flask and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously to facilitate dissolution. Equilibrium is typically reached within 24-48 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

Sampling and Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved dcpp to settle. Using a gas-tight syringe, carefully withdraw a known volume of the clear supernatant. It is crucial to avoid disturbing the undissolved phase.

-

Filtration: Immediately pass the sampled solution through a 0.22 µm PTFE syringe filter into a pre-weighed, sealed vial.[8] This step removes any microscopic undissolved particles.

-

Quantification:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Prepare a series of accurate dilutions of the saturated solution using a volumetric flask and fresh solvent.

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of dcpp. A standard calibration curve should be prepared beforehand.

-

-

Calculation: Calculate the solubility from the determined concentration and the density of the solution (if needed). The results are typically expressed in grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical nature suggests high solubility in nonpolar organic solvents like toluene and THF, and poor solubility in polar solvents such as alcohols and water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for determination under the necessary inert conditions. Accurate solubility data is paramount for researchers in catalysis and synthetic chemistry to ensure reaction reproducibility, optimize conditions, and design robust chemical processes.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 3. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Coordination Chemistry of 1,3-Bis(dicyclohexylphosphino)propane (dcpp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(dicyclohexylphosphino)propane, commonly abbreviated as dcpp, is a bidentate phosphine ligand that has carved a significant niche in the field of coordination chemistry. Its unique steric and electronic properties, characterized by bulky dicyclohexyl substituents and a flexible three-carbon backbone, make it a versatile ligand for a wide array of transition metals. This technical guide provides a comprehensive overview of the coordination chemistry of dcpp, focusing on the synthesis, structure, and catalytic applications of its metal complexes. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in catalysis, organometallic chemistry, and drug development.

Synthesis and Properties of dcpp

The synthesis of this compound is typically achieved through the reaction of a dicyclohexylphosphine precursor with a 1,3-dihalopropane. The resulting viscous liquid is characterized by the following physical properties:

| Property | Value |

| Molecular Formula | C27H50P2 |

| Molecular Weight | 436.63 g/mol |

| Boiling Point | >350 °C |

| Density | 1.05 g/mL at 25 °C |

The protonated form of the ligand is often available as a more stable bis(tetrafluoroborate) salt, [dcppH2][BF4]2.

Coordination Chemistry and Structural Aspects

The dcpp ligand coordinates to transition metals through its two phosphorus atoms, forming a stable six-membered chelate ring. The bulky dicyclohexyl groups create a sterically demanding environment around the metal center, which can influence the coordination number, geometry, and reactivity of the resulting complex.

While a comprehensive library of crystal structures for dcpp-metal complexes is still developing, the available data from the Crystallography Open Database (COD) for dcpp-containing compounds provides valuable insights into its coordination behavior. Analysis of these structures would typically reveal key bond lengths and angles, offering a quantitative understanding of the steric and electronic effects of the dcpp ligand.

Spectroscopic Characterization

The coordination of dcpp to a metal center induces characteristic shifts in its spectroscopic signatures, providing a powerful tool for characterization.

31P NMR Spectroscopy

31P Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative technique for studying dcpp-metal complexes. The coordination of the phosphine groups to a metal center results in a significant downfield shift of the 31P resonance compared to the free ligand. Furthermore, for magnetically active nuclei like rhodium-103 (a spin-1/2 nucleus with 100% natural abundance), coupling between the rhodium and phosphorus atoms can be observed, providing direct evidence of coordination and valuable information about the electronic structure of the complex.

A notable example is the rhodium(I) complex, [Rh(nbd)(dcpp)]BF4 (where nbd = norbornadiene). The 31P NMR spectrum of this complex in CDCl3 exhibits a doublet at 16.3 ppm with a rhodium-phosphorus coupling constant (¹J(Rh-P)) of 148 Hz [1]. This significant coupling constant is indicative of a strong Rh-P bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy can provide information about the dcpp ligand's conformation upon coordination and the presence of other functional groups in the complex. Changes in the P-C stretching and bending vibrations can be observed.

Ultraviolet-Visible spectroscopy is useful for studying the electronic transitions within the metal complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions, can provide insights into the electronic structure and geometry of the coordination compound. Specific UV-Vis and IR data for dcpp complexes would be presented here as they become available in the literature.

Experimental Protocols

Synthesis of [Rh(nbd)(dcpp)]BF₄

A detailed experimental protocol for the synthesis of the rhodium(I)-dcpp complex, [Rh(nbd)(dcpp)]BF4, is as follows[1]:

Materials:

-

[Rh(nbd)₂]BF₄

-

This compound bis(tetrafluoroborate) ([dcppH₂][BF₄]₂)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Hexane

Procedure:

-

In a reaction vessel, dissolve [Rh(nbd)₂]BF₄ (1.0 equivalent) and [dcppH₂][BF₄]₂ (1.0 equivalent) in dichloromethane.

-

To the resulting solution, add N,N-diisopropylethylamine (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Precipitate the product by adding n-hexane to the reaction mixture.

-

Collect the orange precipitate by filtration.

-

Wash the precipitate with n-hexane and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Catalytic Applications

Complexes of this compound with transition metals, particularly palladium, have demonstrated significant utility as catalysts in a variety of organic transformations. The bulky and electron-donating nature of the dcpp ligand plays a crucial role in enhancing the catalytic activity and selectivity of the metal center.

Suzuki-Miyaura Cross-Coupling

Palladium-dcpp complexes are effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The general catalytic cycle for this reaction is illustrated below. The dcpp ligand promotes the key steps of oxidative addition and reductive elimination, leading to high yields of the desired biaryl products.

References

An In-depth Technical Guide to the Steric and Electronic Parameters of the Dicyclohexylphosphine (dcyp) Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key steric and electronic parameters of the dicyclohexylphosphine (dcyp or Cy₂PH) ligand. Understanding these fundamental properties is crucial for predicting and optimizing the performance of metal-ligand complexes in various catalytic applications, including cross-coupling reactions, which are pivotal in modern drug discovery and development. This document outlines the experimental and computational methodologies used to determine these parameters, presents available quantitative data, and illustrates the ligand's role in a common catalytic cycle.

Introduction to Dicyclohexylphosphine (dcyp)

Dicyclohexylphosphine is a secondary phosphine ligand characterized by the presence of two bulky cyclohexyl groups and one hydrogen atom attached to the phosphorus atom. The steric bulk and electron-donating nature of the cyclohexyl groups impart specific properties to the metal centers they coordinate with, influencing catalytic activity, selectivity, and stability. The interplay of its steric and electronic effects makes dcyp and its derivatives valuable ligands in homogeneous catalysis.

Quantitative Steric and Electronic Parameters

The steric and electronic properties of phosphine ligands are commonly quantified using Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (TEP or ν) for electronics.

| Parameter | Description | Value for dcyp (or related compounds) |

| Tolman Cone Angle (θ) | A measure of the steric bulk of a ligand, defined as the solid angle formed at the metal center. | While a precise value for Cy₂PH is not readily available, the closely related tricyclohexylphosphine (PCy₃) has a cone angle of 170° . The substitution of a bulky cyclohexyl group with a smaller hydrogen atom in dcyp would result in a slightly smaller cone angle. An effective cone angle of 172° has been reported for the structurally similar dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide[1]. |

| Tolman Electronic Parameter (TEP) | A measure of the electron-donating or -withdrawing ability of a ligand, determined from the A₁ C-O stretching frequency of its corresponding LNi(CO)₃ complex. | An experimental value for dicyclohexylphosphine is not readily found in the literature. However, as an alkylphosphine, it is expected to be a strong electron-donating ligand, resulting in a low ν(CO) frequency. |

Experimental Protocols

Synthesis of Dicyclohexylphosphine (Cy₂PH)

A common and effective method for the synthesis of dicyclohexylphosphine involves the reduction of chlorodicyclohexylphosphine.[2]

Reaction: (C₆H₁₁)₂PCl + LiAlH₄ → (C₆H₁₁)₂PH

Procedure:

-

A solution of chlorodicyclohexylphosphine (Cy₂PCl) in an anhydrous ether, such as diethyl ether (Et₂O), is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of lithium aluminum hydride (LiAlH₄) in Et₂O is added dropwise to the cooled Cy₂PCl solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred overnight (approximately 16 hours).

-

To quench the excess LiAlH₄, sodium sulfate decahydrate (Na₂SO₄·10H₂O) is added slowly in solid form under a positive flow of inert gas. This will cause effervescence.

-

The mixture is stirred for an additional hour.

-

The resulting suspension is filtered through Celite under an inert atmosphere to remove the aluminum salts.

-

The solvent is removed from the filtrate under vacuum to yield dicyclohexylphosphine as a product.

Safety Note: Dialkylphosphines like dicyclohexylphosphine can be pyrophoric and have a strong, unpleasant odor. All manipulations should be carried out under a strict inert atmosphere using appropriate personal protective equipment.

Determination of the Tolman Cone Angle (θ)

The Tolman cone angle is a standardized measure of a ligand's steric bulk.[3][4] It is determined from the geometry of the ligand when coordinated to a metal center.

Methodology:

-

Crystal Structure Determination: A single crystal of a metal complex containing the dicyclohexylphosphine ligand is grown. The molecular structure is then determined using X-ray crystallography.

-

Geometric measurements: The cone angle is defined as the apex angle of a cone that originates from the center of the metal atom and encompasses the van der Waals radii of the outermost atoms of the ligand. A standardized metal-phosphorus bond length of 2.28 Å is typically used for phosphine ligands.[4]

-

Computational Modeling: In the absence of a crystal structure, the cone angle can be estimated using computational methods.[5] Molecular mechanics or density functional theory (DFT) can be used to model the geometry of the coordinated ligand and calculate the cone angle based on the optimized structure.

Determination of the Tolman Electronic Parameter (TEP)

The TEP provides a quantitative measure of a ligand's electron-donating ability by examining its effect on the C-O bond strength in a metal carbonyl complex.[6]

Procedure:

-

Synthesis of the Nickel Carbonyl Complex: The dicyclohexylphosphine ligand (L) is reacted with tetracarbonylnickel(0) (Ni(CO)₄) to form the corresponding LNi(CO)₃ complex. This reaction is typically carried out in a suitable solvent under an inert atmosphere.

Reaction: L + Ni(CO)₄ → LNi(CO)₃ + CO

-

Infrared (IR) Spectroscopy: The IR spectrum of the purified LNi(CO)₃ complex is recorded.

-

Identification of the A₁ C-O Stretching Frequency: The symmetric A₁ C-O stretching frequency (ν(CO)) is identified in the IR spectrum. This band is typically strong and well-resolved.

-

Calculation of the TEP: The measured ν(CO) in cm⁻¹ is the Tolman electronic parameter for the ligand. A lower frequency indicates a more electron-donating ligand, as the increased electron density on the metal leads to stronger back-bonding into the π* orbitals of the CO ligands, weakening the C-O bonds.[6]

Safety Note: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

Role in Catalysis: A Case Study in Nickel-Catalyzed Cross-Coupling

Dicyclohexylphosphine and related bulky, electron-rich phosphine ligands are highly effective in various cross-coupling reactions, such as the Buchwald-Hartwig amination. The following diagram illustrates a generalized catalytic cycle for a nickel-catalyzed C-N cross-coupling reaction.

Caption: Generalized catalytic cycle for a Nickel-catalyzed Buchwald-Hartwig amination.

This catalytic cycle illustrates the key steps where the properties of the dcyp ligand are crucial:

-

Oxidative Addition: The electron-rich nature of the dcyp ligand enhances the electron density on the Ni(0) center, facilitating the oxidative addition of the aryl halide (Ar-X).

-

Ligand Exchange: The steric bulk of the dcyp ligand can influence the rate of amine coordination and halide dissociation.

-

Reductive Elimination: The steric hindrance of the dcyp ligand can promote the reductive elimination step, which forms the desired C-N bond and regenerates the active Ni(0) catalyst.

Conclusion

The steric and electronic parameters of the dicyclohexylphosphine ligand are fundamental to its utility in homogeneous catalysis. Its significant steric bulk, approximated by a cone angle similar to that of PCy₃ (170°), combined with its strong electron-donating character, makes it an effective ligand for promoting key steps in catalytic cycles, particularly for challenging cross-coupling reactions. The experimental protocols outlined in this guide provide a basis for the synthesis of this important ligand and the characterization of its fundamental properties, enabling researchers to make informed decisions in catalyst design and optimization for applications in drug discovery and beyond.

References

- 1. Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 1,3-Bis(dicyclohexylphosphino)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-Bis(dicyclohexylphosphino)propane (dcyp), a common bidentate phosphine ligand utilized in catalysis and organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental results.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and air sensitivity.

GHS Classification: [1]

-

Skin Irritation: Category 2 (Causes skin irritation)[1]

-

Eye Irritation: Category 2 (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity — Single Exposure: Category 3 (May cause respiratory irritation)[1]

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₅₀P₂ |

| Molecular Weight | 436.63 g/mol |

| Appearance | Viscous liquid or paste[2][3] |

| Color | Clear colorless[3] |

| Boiling Point | >350 °C (lit.)[2][3] |

| Density | 1.05 g/mL at 25 °C (lit.)[2] |

| Flash Point | >110 °C (>230 °F)[3] |

| Solubility | Insoluble in water. Soluble in organic solvents.[4] |

| Stability | Air sensitive.[5] |

Safe Handling and Storage

Due to its air-sensitive nature, this compound must be handled under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If airborne concentrations are expected to exceed exposure limits, a NIOSH/MSHA approved respirator should be used.[5]

Storage

-

Store in a cool, dry place away from sources of ignition.[5]

-

Keep the container tightly closed and under a nitrogen atmosphere.[5]

-

Store away from incompatible materials such as strong oxidizing agents and halogens.[5]

Experimental Protocols

The following protocols are general guidelines for handling air-sensitive phosphine ligands like dcyp and should be adapted to specific experimental conditions.

Weighing and Dispensing (Glovebox Protocol)

This protocol outlines the procedure for accurately weighing and dispensing solid or viscous liquid dcyp inside a glovebox.

Materials:

-

This compound in a sealed container

-

Spatula

-

Weighing paper or boat

-

Appropriate glassware for the reaction or for preparing a stock solution

-

Anhydrous, degassed solvent (if preparing a stock solution)

Procedure:

-

Glovebox Preparation: Ensure the glovebox is purged and has a stable inert atmosphere (typically <1 ppm O₂ and H₂O).

-

Transfer Materials: Introduce the sealed container of dcyp, glassware, and other necessary equipment into the glovebox antechamber. Cycle the antechamber at least three times before transferring items into the main chamber.

-

Equilibration: Allow the dcyp container to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Weighing: Carefully open the container and use a clean spatula to transfer the desired amount of dcyp onto a tared weighing paper or boat on a balance inside the glovebox.

-

Transfer: Promptly transfer the weighed dcyp to the reaction vessel or volumetric flask.

-

Sealing: Securely seal the reaction vessel or flask before removing it from the glovebox. Tightly reseal the main dcyp container.

Setting up a Reaction using Schlenk Line Technique

This protocol describes a general procedure for setting up a palladium-catalyzed cross-coupling reaction using dcyp as a ligand under an inert atmosphere with a Schlenk line.

Materials:

-

Schlenk flask with a stir bar

-

Septa

-

Needles and cannula

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

This compound (dcyp)

-

Reactants (e.g., aryl halide, coupling partner)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent

Procedure:

-

Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

-

Assembly: Assemble the Schlenk flask and seal all joints with septa. Connect the flask to the Schlenk line.

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

-

Addition of Solids: Under a positive flow of inert gas, quickly add the palladium precursor, dcyp, reactants, and base to the Schlenk flask.

-

Solvent Addition: Add the degassed solvent via a cannula or syringe.

-

Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, LC-MS).

Quenching a Cross-Coupling Reaction

This protocol provides a general procedure for safely quenching a palladium-catalyzed cross-coupling reaction containing dcyp.

Procedure:

-

Cooling: Once the reaction is complete, cool the reaction mixture to room temperature or 0 °C in an ice bath.

-

Quenching Agent: Slowly add a suitable quenching agent. For many cross-coupling reactions, this can be water, a saturated aqueous solution of ammonium chloride, or a dilute acid solution. The choice of quenching agent will depend on the specific reaction chemistry.

-

Stirring: Stir the mixture for a short period to ensure the quenching is complete.

-

Work-up: Proceed with the standard aqueous work-up to extract the product.

Disposal of Waste

Waste containing this compound and its byproducts should be treated as hazardous chemical waste.

Procedure:

-

Segregation: Collect all liquid and solid waste containing dcyp in a dedicated, properly labeled, and sealed hazardous waste container.

-

Deactivation of Reactive Residues: Before disposal, any reactive intermediates or byproducts in the waste should be quenched.

-

Container Labeling: Clearly label the waste container with its contents, including "this compound waste" and any other hazardous components.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of dcyp waste down the drain.

Spill and Emergency Procedures

Spills

-

Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact your institution's emergency response team.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

Reactivity and Decomposition

-

Incompatibilities: this compound is incompatible with strong oxidizing agents and halogens.[5]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[5]

-

Thermal Stability: While specific data for dcyp is limited, bidentate phosphine ligands can exhibit good thermal stability, which is often a desirable trait in catalytic applications.[5][6][7]

This guide is intended to supplement, not replace, formal safety training and the information provided in the Safety Data Sheet (SDS). Always consult the most up-to-date SDS for this compound before use.

References

- 1. Regioselective and sequential reactivity of activated 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CAS#: 103099-52-1 [m.chemicalbook.com]

- 4. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. Synthesis, characterization, thermal, electrochemical, and DFT studies of mononuclear cyclopalladated complexes containing bidentate phosphine ligands and their biological evaluation as antioxidant and antibacterial agents [comptes-rendus.academie-sciences.fr]

- 6. Thermally stable vanadium(v) complexes bearing bidentate phenoxy-phosphine ligands: synthesis, characterization, and catalytic properties for alkene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thermally stable vanadium(v) complexes bearing bidentate phenoxy-phosphine ligands: synthesis, characterization, and catalytic properties for alkene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1,3-Bis(dicyclohexylphosphino)propane in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(dicyclohexylphosphino)propane (dcyp) as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes a general description of the methodology, a detailed experimental protocol, and a discussion of the ligand's role in the catalytic cycle.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures that are prevalent in biologically active compounds. The efficiency and substrate scope of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium catalyst and the associated phosphine ligand.

This compound (dcyp) is a bidentate phosphine ligand characterized by its bulky and electron-rich cyclohexyl substituents. These properties make it an effective ligand for promoting the key steps of the Suzuki-Miyaura catalytic cycle, particularly the oxidative addition of the palladium(0) complex to the organic halide and the subsequent reductive elimination to form the desired product. The bulky nature of dcyp can also help to stabilize the active catalytic species and prevent the formation of undesired byproducts.

Catalytic Cycle and Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. Electron-rich and bulky ligands like dcyp can facilitate this step by increasing the electron density on the palladium center, thereby promoting its insertion into the carbon-halogen bond.

-

Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with the Pd(II) intermediate in the presence of a base. The organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. The steric bulk of the dcyp ligand can promote this final step.

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing a Biarylphosphine Ligand

Disclaimer: The ligand "dcypt" is not a commonly recognized acronym in the context of Buchwald-Hartwig amination. Based on the likely components of the name (dicyclohexylphosphino), this protocol will focus on the widely used and structurally similar ligand, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to Buchwald-Hartwig Amination